3-{6-Azaspiro[3.4]octan-8-yl}phenol
Description
Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct three-dimensional geometry that is highly advantageous in drug design. This inherent three-dimensionality allows for the precise spatial arrangement of functional groups, enabling more specific and potent interactions with biological targets such as proteins and enzymes. researchgate.netnih.gov The rigid nature of many spirocyclic scaffolds can also lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing efficacy. nih.gov Furthermore, the introduction of spirocyclic motifs can improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates. google.com
Overview of Nitrogen-Containing Heterocycles in Research Architectures
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures. thermofisher.comthermofisher.comuni.lu The presence of nitrogen atoms in a cyclic framework can impart a range of desirable properties to a molecule. These include the ability to form hydrogen bonds, act as a basic center, and coordinate with metal ions, all of which can be crucial for target binding and modulating biological activity. uni.lu The structural diversity of nitrogen heterocycles is vast, ranging from simple five- and six-membered rings to more complex fused and bridged systems. thermofisher.com
Structural Characteristics and Academic Nomenclature of the Azaspiro[3.4]octane Framework
The azaspiro[3.4]octane framework consists of a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring fused at a single carbon atom. The nomenclature, "azaspiro[3.4]octane," indicates a spiro compound ([...]) with a total of eight atoms in the two rings (octane). The numbers within the brackets, [3.4], denote the number of carbon atoms in each ring connected to the spiro atom, starting with the smaller ring. The "aza" prefix specifies the presence of a nitrogen atom replacing a carbon in the ring system. The position of the nitrogen atom is indicated by a number preceding the name. For instance, in 6-azaspiro[3.4]octane, the nitrogen atom is at the 6-position of the bicyclic system.
The synthesis of the azaspiro[3.4]octane core can be achieved through various synthetic routes, often involving annulation strategies where one ring is constructed onto another. rsc.org These methods aim for efficiency and scalability to provide a ready supply of these valuable scaffolds for further chemical exploration. researchgate.net
Contextualizing 3-{6-Azaspiro[3.4]octan-8-yl}phenol within Spirocyclic Research
The specific compound, This compound , is a derivative of the 6-azaspiro[3.4]octane scaffold. Its structure is characterized by a phenol (B47542) group attached to the 8-position of the cyclopentane ring.
| Property | Value |
| IUPAC Name | 3-(6-Azaspiro[3.4]octan-8-yl)phenol |
| CAS Number | 2060028-59-1 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| SMILES Code | OC1=CC=CC(C2CNCC32CCC3)=C1 |
Table 1: Chemical properties of this compound. bldpharm.com
While the existence of this compound is confirmed through its unique CAS number, detailed research findings regarding its specific synthesis, biological activity, and therapeutic potential are not extensively documented in publicly available scientific literature. However, based on its structural features, some potential areas of research interest can be inferred. The presence of the phenolic hydroxyl group provides a site for hydrogen bonding and potential interactions with various biological targets. The azaspiro[3.4]octane core imparts a defined three-dimensional shape, which could be exploited for selective binding to protein pockets.
The combination of the rigid spirocyclic scaffold and the electronically rich phenol moiety makes this compound an intriguing candidate for screening in various biological assays, particularly those targeting receptors or enzymes where such a pharmacophore might be beneficial. Further research would be necessary to elucidate the specific properties and potential applications of this particular molecule.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-11-4-1-3-10(7-11)12-8-14-9-13(12)5-2-6-13/h1,3-4,7,12,14-15H,2,5-6,8-9H2 |
InChI Key |
WWTJZHIBWJYUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC(=CC=C3)O |
Origin of Product |
United States |
Elucidation of Structure Activity Relationships Sar for 3 6 Azaspiro 3.4 Octan 8 Yl Phenol Analogues
Systematic Modification of the Phenol (B47542) Ring and its Impact on Biological Interactions
The phenolic hydroxyl group is a critical pharmacophoric element in many opioid receptor ligands, typically forming a key hydrogen bond with a histidine residue in the receptor binding pocket. Systematic modifications of the phenol ring in analogues of 3-{6-Azaspiro[3.4]octan-8-yl}phenol can profoundly influence their biological activity.
Research into various classes of opioid ligands has demonstrated that the position and nature of substituents on the aromatic ring are crucial for receptor affinity and selectivity. For instance, moving the hydroxyl group from the meta-position (as in the parent compound) to the ortho- or para-positions can significantly alter the binding orientation and affinity. Furthermore, the introduction of small electron-donating or electron-withdrawing groups can modulate the acidity of the phenolic proton and its hydrogen-bonding strength, thereby fine-tuning the interaction with the receptor.
While specific SAR data for this compound analogues is not extensively available in the public domain, general principles from related opioid scaffolds suggest that modifications such as methylation of the phenol (to form an ether) or its replacement with other hydrogen-bonding groups would likely lead to a significant decrease in affinity for opioid receptors, underscoring the critical role of the free hydroxyl group.
Structural Diversification at the Azaspiro[3.4]octane Core and its Influence on Activity
The azaspiro[3.4]octane core provides a rigid and three-dimensionally defined scaffold that is advantageous for receptor binding by reducing the entropic penalty upon binding. nih.gov This spirocyclic system serves as a non-planar bioisostere for more flexible cyclic amines like piperidine (B6355638), which are common in many biologically active compounds. The conformational restriction imposed by the spirocyclic nature of the azaspiro[3.4]octane core can lead to enhanced selectivity for specific receptor subtypes.
Structural diversification of this core can involve several strategies:
Substitution on the Nitrogen Atom: The nitrogen atom of the azaspiro[3.4]octane moiety is a key site for modification. The nature of the substituent can influence the compound's basicity, lipophilicity, and steric profile, all of which are critical determinants of pharmacological activity. For instance, N-alkylation with different alkyl or arylalkyl groups can explore additional binding pockets within the receptor.
Introduction of Substituents on the Rings: Adding substituents to the carbon atoms of the azetidine (B1206935) or cyclopentane (B165970) rings can introduce new steric or electronic interactions with the receptor, potentially leading to increased affinity or altered functional activity.
Impact of Substituent Effects on Preclinical Biological Activity Profiles
The preclinical biological activity of this compound analogues is highly sensitive to the effects of various substituents. These effects can be broadly categorized into electronic, steric, and lipophilic contributions, which collectively influence properties such as binding affinity, enzyme inhibition, and functional agonism or antagonism.
While a specific data table for this compound analogues is not available in the cited literature, the following table illustrates a hypothetical SAR based on common observations in related opioid ligand series. This table is for illustrative purposes to demonstrate how such data would be presented.
| Compound ID | R1 (Phenol Ring) | R2 (Azaspiro[3.4]octane N-substituent) | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| 1 | 3-OH | H | Data not available |
| 2 | 3-OCH3 | H | Data not available |
| 3 | 3-OH | CH3 | Data not available |
| 4 | 3-OH, 4-Cl | H | Data not available |
| 5 | 4-OH | H | Data not available |
This is a hypothetical data table for illustrative purposes.
In this hypothetical table:
Compound 1 represents the parent structure.
Compound 2, with a methoxy group instead of a hydroxyl, would be expected to have significantly lower affinity due to the loss of the hydrogen bond donor.
Compound 3, with a methyl group on the nitrogen, might show altered affinity depending on the steric tolerance of the binding pocket.
Compound 4, with a chloro substituent on the phenol ring, could exhibit modified electronic properties and potentially altered binding.
Compound 5, with the hydroxyl group in the para-position, would likely have a different binding mode and affinity.
Conformational Analysis of the Chemical Compound and its Relationship to SAR
The three-dimensional conformation of this compound is a key determinant of its interaction with biological targets. The rigidity of the azaspiro[3.4]octane scaffold limits the number of accessible low-energy conformations, which can be advantageous for receptor binding.
Computational modeling and techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine the preferred conformations of these molecules. The relative orientation of the phenol ring with respect to the spirocyclic core is of particular importance. This orientation dictates the positioning of the crucial phenolic hydroxyl group within the receptor's binding site.
The relationship between conformation and SAR is direct: only conformations that are complementary to the binding site will lead to high-affinity interactions. Therefore, designing analogues that are pre-organized in a bioactive conformation is a common strategy in medicinal chemistry to enhance potency. The spirocyclic nature of the azaspiro[3.4]octane core is a prime example of this design principle.
Bioisosteric Transformations within the Azaspiro[3.4]octane Framework and Phenol Linkage
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties.
Phenol Bioisosteres: The phenolic hydroxyl group is susceptible to metabolic glucuronidation, which can lead to rapid clearance. Replacing the phenol with bioisosteres that can still act as hydrogen bond donors but are less prone to metabolism is a common strategy. Examples of phenol bioisosteres that have been explored in other opioid classes include:
Hydroxamic acids
Carboxamides
Acidic heterocycles such as tetrazoles or certain triazoles.
Azaspiro[3.4]octane Framework Bioisosteres: The azaspiro[3.4]octane core itself can be considered a bioisostere of other cyclic amine systems. For instance, it provides a more rigid and three-dimensional alternative to piperidine. Further bioisosteric modifications could involve:
Replacement with other spirocyclic systems: For example, azaspiro[3.3]heptanes or oxaspiroalkanes could be explored to fine-tune the geometric and electronic properties of the scaffold.
Introduction of heteroatoms: Replacing a carbon atom in the cyclopentane ring with an oxygen or sulfur atom could influence the compound's polarity and potential for additional interactions with the receptor.
Mechanistic Investigations and Molecular Target Engagements of 3 6 Azaspiro 3.4 Octan 8 Yl Phenol Derivatives
Identification and Validation of Molecular Targets for Azaspiro[3.4]octane Analogues (e.g., specific receptors, enzymes, protein families)
Research into the molecular targets of azaspiro[3.4]octane derivatives has pointed towards their interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of physiological processes. Specifically, certain derivatives of the 2-azaspiro[3.4]octane scaffold have been identified as agonists of the M4 muscarinic acetylcholine (B1216132) receptor. The M4 receptor is a key therapeutic target for a range of central nervous system disorders.
The azaspiro[3.4]octane scaffold is considered a valuable building block in medicinal chemistry for its ability to introduce conformational rigidity and novel exit vectors for substituent placement, which can be exploited to fine-tune interactions with specific biological targets. The synthesis of various functionalized azaspiro[3.4]octanes allows for the exploration of a wide chemical space to identify compounds with high affinity for desired targets. While the broader class of azaspiro[3.4]octanes has shown promise in modulating CNS targets, the specific molecular targets for many derivatives, including 3-{6-Azaspiro[3.4]octan-8-yl}phenol itself, remain an active area of investigation.
Analysis of Ligand-Target Binding Interactions and Binding Modes
The binding of azaspiro[3.4]octane derivatives to their molecular targets is dictated by a combination of factors, including the nature and position of substituents on the spirocyclic core. For derivatives acting as M4 receptor agonists, the interaction is believed to involve key binding pockets within the receptor. The nitrogen atom of the azaspirocycle is likely to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of the M4 receptor, a common feature for aminergic GPCR ligands.
The phenolic hydroxyl group and the specific substitution pattern on the aromatic ring of compounds like this compound are critical for defining the binding affinity and selectivity. These groups can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in the receptor's binding site. Computational modeling and structural biology studies are essential to elucidate the precise binding modes of these ligands.
Preclinical In Vitro Studies of Biological Activities (e.g., receptor modulation assays, enzyme inhibition kinetics, cell-based target engagement assays)
Preclinical in vitro studies are fundamental to characterizing the biological activity of novel compounds. For azaspiro[3.4]octane derivatives targeting GPCRs like the M4 receptor, a battery of in vitro assays is typically employed. These include radioligand binding assays to determine the affinity of the compounds for the target receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Functional assays, such as GTPγS binding assays or second messenger assays (e.g., measuring changes in cyclic AMP levels), are used to assess the efficacy of the compounds as agonists, antagonists, or allosteric modulators. Cell-based assays utilizing cell lines engineered to express the target receptor provide a more physiologically relevant system to confirm target engagement and downstream signaling effects. While specific data for this compound is not publicly available, the general approach for this class of compounds is well-established.
Table 1: Representative In Vitro Assays for Azaspiro[3.4]octane Derivatives
| Assay Type | Purpose | Example Endpoint |
| Radioligand Binding | Determine binding affinity | Ki, IC50 |
| GTPγS Binding | Measure G-protein activation | EC50, Emax |
| Second Messenger Assays | Quantify downstream signaling | cAMP levels, Calcium flux |
| Cell-based Target Engagement | Confirm interaction in a cellular context | Cellular thermal shift assay (CETSA) |
Preclinical In Vivo Proof-of-Concept Studies for Target Engagement and Pathway Modulation in Animal Models
Following promising in vitro data, preclinical in vivo studies in animal models are conducted to establish proof-of-concept for target engagement and to observe the physiological effects of the compounds. For azaspiro[3.4]octane derivatives targeting CNS receptors, these studies often involve rodent models of neurological or psychiatric disorders.
Pharmacokinetic studies are first performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, ensuring adequate brain penetration for CNS targets. Subsequently, pharmacodynamic studies are carried out to demonstrate that the compound interacts with its intended target in the living animal. This can be assessed through techniques like ex vivo receptor occupancy studies or by measuring changes in biomarkers related to the target's signaling pathway. Behavioral models relevant to the therapeutic indication are then used to evaluate the potential efficacy of the compound. For instance, M4 receptor agonists may be tested in models of psychosis or cognitive impairment.
Computational and Theoretical Approaches in the Study of 3 6 Azaspiro 3.4 Octan 8 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 3-{6-Azaspiro[3.4]octan-8-yl}phenol, DFT can be employed to determine its three-dimensional structure with high accuracy, providing optimal bond lengths, bond angles, and dihedral angles.
A primary output of DFT calculations is the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, indicating its susceptibility to electrophilic attack and its role in forming hydrogen bonds. nih.gov
Table 1: Representative Quantum Chemical Properties of a Phenolic Azaspiro Compound (Illustrative Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates potential for electron donation, relevant for antioxidant activity and interactions with electron-deficient sites in biological targets. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons, important for understanding reactivity and potential metabolic pathways. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |
Disclaimer: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar phenolic compounds. Specific calculations for this compound are not publicly available.
Molecular Dynamics Simulations and Conformational Sampling
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For a flexible molecule like this compound, which possesses a rotatable bond between the spirocyclic core and the phenol ring, MD simulations are invaluable for exploring its conformational landscape. nih.gov
By simulating the molecule in a solvent environment (typically water) at a given temperature and pressure, MD can reveal the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Furthermore, MD simulations of the compound in complex with a target protein can provide insights into the stability of the binding pose and the key interactions that maintain the complex.
Ligand-Based and Structure-Based Computational Design Strategies
The azaspiro[3.4]octane scaffold has been identified in compounds targeting various biological systems, including M4 muscarinic acetylcholine (B1216132) receptors, which are of interest for treating central nervous system disorders. google.comwipo.int Computational design strategies can be broadly categorized as ligand-based or structure-based, depending on the available information.
Virtual Screening: If a biological target for this compound is known, virtual screening of large compound libraries can identify other molecules with similar properties that may also be active. nih.govnih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against the M4 receptor or other potential targets to predict its binding mode and affinity. The results can highlight key interactions, such as hydrogen bonds formed by the phenolic hydroxyl group or the spirocyclic nitrogen, and hydrophobic interactions involving the aromatic ring and the aliphatic scaffold.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By aligning a set of known active molecules, a common pharmacophore can be derived and used to search for novel compounds with the desired features. For the azaspiro[3.4]octane class, a pharmacophore model could be developed based on known M4 receptor agonists. google.comwipo.int
Prediction of Molecular Interactions and Binding Affinities through Computational Methods
Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Methods to achieve this range from relatively simple scoring functions used in molecular docking to more computationally intensive free energy calculations.
The Linear Interaction Energy (LIE) method and free energy perturbation (FEP) are more rigorous approaches that can provide more accurate predictions of binding affinities. These methods typically involve extensive MD simulations of both the free ligand in solution and the ligand-protein complex. While computationally demanding, these predictions can be highly valuable for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov
Table 2: Illustrative Predicted Binding Affinities of Azaspiro[3.4]octane Analogs against a CNS Target (Representative Data)
| Compound Analog | Predicted Binding Affinity (pKi) | Key Predicted Interactions |
| Analog 1 (Phenolic) | 8.2 | Hydrogen bond with Serine, Pi-cation interaction with Tyrosine |
| Analog 2 (Non-phenolic) | 7.5 | Hydrophobic interactions with Leucine and Valine |
| Analog 3 (Modified Spirocycle) | 6.9 | Altered hydrophobic contacts due to conformational change |
Disclaimer: This table presents hypothetical data for illustrative purposes, based on general principles of molecular interactions observed in related systems. Actual binding affinities would require specific experimental and computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaspiro[3.4]octane Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. rsc.orgnih.govresearchgate.netnih.gov For the azaspiro[3.4]octane series, a QSAR model could be developed to predict the biological activity (e.g., M4 receptor agonism) based on various molecular descriptors.
These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, electrostatic fields). By building a statistically robust QSAR model from a set of known active and inactive compounds, the activity of new, unsynthesized derivatives of this compound could be predicted. This allows for the rational design of more potent and selective compounds.
Lead Discovery and Optimization Paradigms for Azaspiro 3.4 Octane Derivatives
High-Throughput Screening and Hit Identification Methodologies for Spirocyclic Libraries
High-throughput screening (HTS) serves as a primary engine for identifying initial "hit" compounds from large chemical libraries. For spirocyclic libraries, including those containing azaspiro[3.4]octane motifs, HTS assays are designed to rapidly assess the biological activity of thousands of compounds against a specific target. These assays can be configured in various formats, such as biochemical assays that measure enzyme inhibition or cell-based assays that assess a compound's effect on a cellular pathway.
The unique 3D nature of spirocycles presents both opportunities and challenges for HTS. While their rigidity can lead to higher binding affinities, it also necessitates the use of diverse and well-characterized compound libraries to ensure adequate sampling of chemical space. researchgate.netacs.org The development of efficient synthetic methods for creating diverse spirocyclic libraries is therefore crucial for successful HTS campaigns. cam.ac.ukbris.ac.uk
Rational Design Principles and Scaffold-Hopping Approaches Applied to Azaspiro[3.4]octane
Once initial hits are identified, rational design principles guide their optimization into lead compounds. For azaspiro[3.4]octane derivatives, this involves leveraging the fixed spatial orientation of substituents on the spirocyclic core to enhance interactions with the target protein. researchgate.net Computational modeling and X-ray crystallography are invaluable tools in this process, providing insights into the binding mode of the ligand and suggesting modifications to improve potency and selectivity. nih.gov
Scaffold-hopping is another powerful strategy employed in the optimization of azaspiro[3.4]octane derivatives. This approach involves replacing the central scaffold of a known active compound with a different, structurally distinct scaffold while maintaining the key pharmacophoric elements. The goal is to identify new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For instance, an azaspiro[3.4]octane core might be used to replace a more conventional piperidine (B6355638) or pyrrolidine (B122466) ring in an existing drug candidate. nih.govresearchgate.net
Application of Lipophilic Ligand Efficiency (LLE) and Other Metrics in Preclinical Optimization
During preclinical optimization, a number of metrics are used to guide the selection of the most promising drug candidates. Lipophilic Ligand Efficiency (LLE) is a particularly important parameter. It is calculated as the pIC50 (or pEC50) minus the logP of the compound. LLE provides a measure of how efficiently a compound achieves its potency relative to its lipophilicity. A higher LLE is generally desirable, as it suggests that the compound is likely to have a better balance of potency and physicochemical properties, leading to improved pharmacokinetic and safety profiles. acs.org
Other key metrics include ligand efficiency (LE), which relates potency to the number of heavy atoms in the molecule, and various in silico ADME (absorption, distribution, metabolism, and excretion) predictions. By carefully monitoring these metrics throughout the optimization process, medicinal chemists can prioritize compounds that are more likely to succeed in clinical development.
Fragment-Based Drug Discovery (FBDD) Strategies for Modulating Targets with Spirocyclic Fragments
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS. In FBDD, small, low-molecular-weight fragments are screened for weak binding to the target protein. whiterose.ac.uk Hits from these screens are then grown or linked together to generate more potent lead compounds.
Spirocyclic fragments, including those based on the azaspiro[3.4]octane scaffold, are particularly well-suited for FBDD. acs.orgcam.ac.uk Their inherent rigidity and 3D character can lead to more defined binding interactions and provide a solid starting point for optimization. cam.ac.ukresearchgate.net The conformational constraint of the spirocyclic core reduces the entropic penalty upon binding, often resulting in higher ligand efficiencies for fragment hits. cam.ac.uk
| Fragment Type | Key Advantages in FBDD | Example Application |
|---|---|---|
| Spirocyclic Fragments | Rigidity, 3D character, defined binding interactions, higher ligand efficiency. acs.orgcam.ac.uk | Starting points for potent and selective inhibitors. |
| Azaspiro[3.4]octane Fragments | Provides a vector for growth in multiple directions, enabling exploration of different binding pockets. | Development of kinase inhibitors. nih.gov |
Design of Targeted Protein Degraders Incorporating Azaspiro[3.4]octane Motifs
Targeted protein degradation is a novel therapeutic modality that utilizes bifunctional molecules, known as PROTACs (Proteolysis Targeting Chimeras), to induce the degradation of specific proteins. researchgate.netgoogle.com These molecules consist of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes
High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, offering precise mass measurements that facilitate the determination of elemental composition and structural confirmation. In the context of synthesizing 3-{6-Azaspiro[3.4]octan-8-yl}phenol, HRMS serves as a powerful tool for real-time reaction monitoring and final product verification.
During synthesis, aliquots of the reaction mixture can be analyzed by techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to track the consumption of reactants and the formation of intermediates and the final product. The high mass accuracy of HRMS allows for the confident identification of species in a complex mixture.
For the final structural confirmation of this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that typically generates the protonated molecule, [M+H]⁺. The exact mass of this ion is then measured and compared to the theoretically calculated mass.
Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Calculated Monoisotopic Mass | 203.1310 u |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
| Calculated m/z for [C₁₃H₁₈NO]⁺ | 204.1383 |
| Observed m/z | 204.1381 |
| Mass Accuracy | < 1 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemical Configuration and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for the complete structural assignment of this compound.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the phenol (B47542) ring would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the azaspiro[3.4]octane system would be found in the upfield region.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spiro carbon atom would have a characteristic chemical shift.
2D NMR:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the aliphatic spin systems within the spirocyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the phenolic ring to the azaspiro[3.4]octane core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly vital for determining the stereochemistry. NOESY detects through-space correlations between protons that are in close proximity. For this compound, NOESY experiments can establish the relative orientation of the phenol group with respect to the protons on the spirocyclic rings, thus helping to assign the relative stereochemistry at the chiral center nih.govnih.gov. The magnitude of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to the spatial arrangement of atoms wordpress.com.
Illustrative ¹H NMR Chemical Shift Ranges for Key Protons
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 9.0 - 10.0 | singlet |
| Aromatic C-H | 6.7 - 7.2 | multiplet |
| Aliphatic C-H adjacent to N | 2.8 - 3.5 | multiplet |
| Aliphatic C-H of spiro-system | 1.5 - 2.5 | multiplet |
| Methine C-H at C8 | 3.0 - 3.8 | multiplet |
Advanced Chromatographic Methods (e.g., High-Performance Liquid Chromatography, LC-MS) for Purity Assessment and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound. For a polar molecule like this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier, would be a suitable starting point for purity analysis. The purity is typically assessed by integrating the peak area of the main compound and any impurities detected, often by a UV detector set to a wavelength where the phenol chromophore absorbs strongly.
Since this compound possesses a stereocenter at the C8 position, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. This is achieved using chiral chromatography, a specialized form of HPLC.
Chiral separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) ijrpr.com. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral compounds ijrpr.com. The choice of mobile phase (normal-phase or reversed-phase) and any additives can significantly impact the resolution of the enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. An LC-MS method using a chiral column can simultaneously separate the enantiomers and confirm their identity by their mass-to-charge ratio, providing a highly specific and sensitive method for determining enantiomeric purity or enantiomeric excess (ee) researchgate.netnih.gov.
Example of a Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Expected Result | Baseline separation of the two enantiomers with a resolution factor (Rs) > 1.5 |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution nih.gov. This technique is considered the gold standard for determining the absolute configuration of a chiral molecule.
The process involves growing a single, high-quality crystal of the compound or a suitable derivative. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing detailed information on bond lengths, bond angles, and torsional angles.
For this compound, a successful crystallographic analysis would provide:
Unambiguous confirmation of the connectivity , including the spirocyclic nature of the core.
The precise three-dimensional arrangement of the atoms , revealing the conformation of the cyclobutane and pyrrolidine (B122466) rings.
The absolute stereochemistry at the C8 chiral center , allowing for the assignment of the (R) or (S) configuration.
Details of intermolecular interactions in the solid state , such as hydrogen bonding involving the phenolic hydroxyl group and the amine nitrogen, which govern the crystal packing.
Hypothetical Crystallographic Data Table
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |
| Resolution | 0.8 Å |
| R-factor | < 0.05 |
| Absolute Configuration | Confirmed as (S) or (R) |
Future Perspectives and Emerging Research Directions for Azaspiro 3.4 Octane Compounds
Exploration of Novel Biological Targets for Azaspiro[3.4]octane Scaffolds beyond Current Research Areas
While azaspiro[3.4]octane derivatives have shown promise in established areas such as malaria and tuberculosis treatment, the scaffold's versatility allows for the exploration of a much broader range of biological targets. ebi.ac.ukmmv.orgmdpi.com The 2,6-diazaspiro[3.4]octane core, for instance, has appeared in compounds with diverse biological activities, highlighting its potential as a privileged structure. mdpi.com
Future research is anticipated to target a variety of proteins and pathways implicated in different diseases. The development of novel protein scaffolds for therapeutic applications is a rapidly growing field, and azaspiro[3.4]octane systems could serve as a foundational structure for creating new classes of binders with high affinity and specificity. researchgate.net
Table 1: Emerging Biological Targets for Azaspiro[3.4]octane-Based Compounds
| Biological Target | Therapeutic Area | Reference Compound Class |
|---|---|---|
| Hepatitis B capsid protein | Antiviral | 2,6-Diazaspiro[3.4]octane derivatives mdpi.com |
| Menin-MLL1 interaction | Oncology | 2,6-Diazaspiro[3.4]octane derivatives mdpi.com |
| MAP and PI3K signaling | Oncology, Inflammation | 2,6-Diazaspiro[3.4]octane derivatives mdpi.com |
| Dopamine D₃ receptor | Neurology | 2,6-Diazaspiro[3.4]octane derivatives mdpi.com |
| VDAC1 | Diabetes | 2,6-Diazaspiro[3.4]octane derivatives mdpi.com |
| M4 muscarinic acetylcholine (B1216132) receptor | Neurology | 5-oxa-2-azaspiro[3.4]octane derivatives google.com |
The structural rigidity of the azaspiro[3.4]octane scaffold makes it an ideal candidate for designing inhibitors of protein-protein interactions, a challenging class of targets. Furthermore, the ability to introduce diverse functional groups allows for the fine-tuning of interactions with specific biological targets, potentially leading to highly selective therapeutic agents.
Development of Advanced and Sustainable Synthetic Methodologies for Complex Azaspiro[3.4]octane Derivatives
The synthesis of complex spirocyclic systems like azaspiro[3.4]octanes has historically been a challenge. However, recent advancements are paving the way for more efficient, scalable, and environmentally friendly synthetic routes. These methodologies are crucial for generating the diverse libraries of compounds needed for drug discovery programs. researchgate.net
Key developments in this area include:
Step-Economic and Scalable Syntheses : Researchers have developed concise and efficient routes to novel thia- and oxa-azaspiro[3.4]octanes, making these multifunctional modules more accessible for drug discovery. nih.govresearchgate.netlookchem.com
Modular and Facile Approaches : Annulation strategies have been devised for the facile synthesis of the 2-azaspiro[3.4]octane core using readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification. rsc.org Modular syntheses allow for the easy assembly of diverse derivatives from a common intermediate. rsc.org
Enantioselective Synthesis : The development of asymmetric methods, including enzymatic and catalytic approaches, allows for the synthesis of specific stereoisomers of azaspiro[3.4]octanes. lookchem.comacs.org This is critical as the biological activity of chiral molecules often resides in a single enantiomer. Enzymatic stereodivergent synthesis, for example, provides a practical and scalable route to various azaspiroalkanes. acs.org
Sustainable Chemistry : Green chemistry principles are increasingly being applied to the synthesis of spirocycles. rsc.org Electrochemical synthesis, for instance, offers a sustainable alternative to traditional methods by replacing hazardous reagents and reducing energy consumption. acs.org
Table 2: Advanced Synthetic Strategies for Azaspiro[3.4]octanes
| Methodology | Key Features | Advantages |
|---|---|---|
| Annulation Strategies | Construction of the four- or five-membered ring onto a pre-existing ring. rsc.org | Facile, uses readily available materials. rsc.org |
| 1,3-Dipolar Cycloadditions | Convergent approach to building the heterocyclic ring. lookchem.com | High efficiency and control over stereochemistry. |
| Tandem Conjugate Addition-Dieckmann Cyclization | One-pot formation of the spirocyclic ketoester. lookchem.com | Increased efficiency and reduced workup. |
| Enzymatic Stereodivergent Synthesis | Use of engineered enzymes for cyclopropanation. acs.org | High stereoselectivity, scalable, and operates under mild conditions. acs.org |
These advanced synthetic methods will not only accelerate the discovery of new bioactive azaspiro[3.4]octane derivatives but also make their production more cost-effective and environmentally sustainable.
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Spirocyclic Systems
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency and accuracy of designing and optimizing new drug candidates. researchgate.net These computational tools are particularly well-suited for navigating the complex chemical space of spirocyclic systems like azaspiro[3.4]octanes.
The application of AI and ML in this context includes:
De Novo Design : Generative models can design novel azaspiro[3.4]octane derivatives with desired physicochemical and biological properties. nih.gov These models learn from vast databases of existing molecules to generate new structures that are likely to be active against a specific target.
Property Prediction : AI algorithms can accurately predict key properties such as bioactivity, toxicity, and pharmacokinetics for virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. scielo.br
Structure-Activity Relationship (SAR) Analysis : Machine learning can identify complex patterns in SAR data, providing insights into how structural modifications to the azaspiro[3.4]octane scaffold affect its biological activity. nih.gov This can guide the optimization of lead compounds.
Virtual Screening : AI-powered virtual screening can rapidly screen vast libraries of virtual azaspiro[3.4]octane derivatives against a biological target, significantly accelerating the hit identification process. researchgate.net
The integration of AI and ML with high-throughput screening and advanced synthetic methodologies creates a powerful, synergistic platform for the discovery and development of next-generation therapeutics based on the azaspiro[3.4]octane scaffold. nih.gov
Expanding the Chemical Space of Azaspiro[3.4]octane for Diverse Research Applications
A key driver for future research is the expansion of the chemical space occupied by azaspiro[3.4]octane derivatives. This involves the synthesis of novel analogues with a wide range of functional groups and substitution patterns, thereby creating libraries of compounds with diverse properties and potential applications. nih.govacs.org
Strategies for expanding the chemical space include:
Development of Multifunctional Building Blocks : The synthesis of azaspiro[3.4]octanes with multiple "exit vectors" or points for further chemical modification allows for the rapid generation of diverse compound libraries. nih.govlookchem.com
Peripheral Exploration : Systematically modifying the substituents around the core azaspiro[3.4]octane scaffold can lead to the discovery of compounds with significantly enhanced potency and selectivity. mdpi.com
Bioisosteric Replacement : The azaspiro[3.4]octane scaffold itself can be used as a bioisostere for other common motifs in drug molecules, such as piperidine (B6355638) or piperazine, to improve properties like metabolic stability and target engagement. researchgate.net
Generative Chemistry : Computational models can be trained on large chemical databases to generate novel, synthetically feasible molecules, thereby exploring previously uncharted regions of chemical space. biorxiv.org
By systematically expanding the chemical space of azaspiro[3.4]octane derivatives, researchers can unlock new biological activities and develop novel therapeutic agents for a wide range of diseases. This exploration beyond current boundaries is essential for realizing the full potential of this versatile spirocyclic scaffold. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
